Tin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin sulfate, also known as stannous sulfate, is a chemical compound with the formula SnSO₄. It is a white or yellowish crystalline solid that is highly soluble in water. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is primarily used in electroplating, as a reducing agent, and in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through several methods. One common laboratory method involves the reaction between metallic tin and sulfuric acid: [ \text{Sn} + \text{H}_2\text{SO}_4 \rightarrow \text{SnSO}_4 + \text{H}_2 ]
Another method involves the displacement reaction between metallic tin and copper(II) sulfate: [ \text{Sn} + \text{CuSO}_4 \rightarrow \text{Cu} + \text{SnSO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin with sulfuric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of tin to this compound. The resulting product is then purified through crystallization or other separation techniques.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form tin(IV) sulfate. [ 2 \text{SnSO}_4 + \text{O}_2 \rightarrow 2 \text{Sn(SO}_4)_2 ]
-
Reduction: this compound acts as a reducing agent in various chemical reactions. [ \text{SnSO}_4 + 2 \text{H}_2 \rightarrow \text{Sn} + \text{H}_2\text{SO}_4 ]
-
Substitution: this compound can participate in substitution reactions with other metal salts. [ \text{SnSO}_4 + \text{Cu} \rightarrow \text{CuSO}_4 + \text{Sn} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, other metals.
Reaction Conditions: Elevated temperatures, controlled atmospheres.
Major Products Formed:
Oxidation: Tin(IV) sulfate.
Reduction: Metallic tin.
Substitution: Copper sulfate, other metal sulfates.
Wissenschaftliche Forschungsanwendungen
Tin sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Wirkmechanismus
Tin sulfate acts primarily as a reducing agent, donating electrons to other compounds in chemical reactions. This property makes it useful in various industrial processes, such as electroplating and organic synthesis. In lead-acid batteries, this compound improves battery performance by altering the structure of the lead sulfate layer on the battery plates, enhancing corrosion resistance and charge acceptance .
Vergleich Mit ähnlichen Verbindungen
- Tin(II) chloride (SnCl₂)
- Tin(II) bromide (SnBr₂)
- Tin(II) iodide (SnI₂)
- Lead(II) sulfate (PbSO₄)
Comparison:
- Tin(II) chloride, bromide, and iodide: These compounds are similar to tin sulfate in that they contain tin in the +2 oxidation state. they differ in their anionic components and specific applications. For example, tin(II) chloride is commonly used as a reducing agent and in the preparation of other tin compounds.
- Lead(II) sulfate: This compound is similar to this compound in its sulfate anion but differs in its cation. Lead(II) sulfate is primarily used in lead-acid batteries and has different chemical properties and applications compared to this compound .
This compound stands out due to its unique combination of properties, including its solubility, reducing capabilities, and versatility in various applications.
Eigenschaften
CAS-Nummer |
10031-62-6 |
---|---|
Molekularformel |
H2O4SSn |
Molekulargewicht |
216.79 g/mol |
IUPAC-Name |
tin(4+);disulfate |
InChI |
InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI-Schlüssel |
CICKVIRTJQTMFM-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |
Kanonische SMILES |
OS(=O)(=O)O.[Sn] |
19307-28-9 | |
Verwandte CAS-Nummern |
19307-28-9 |
Synonyme |
stannous sulfate stannous sulfate, 113-labeled 1-2Sn salt stannous sulfate, 113-labeled Sn salt stannous sulfate, 117-labeled Sn salt stannous sulfate, 119-labeled Sn salt tin sulfate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.